N-(3-aminopropyl)-4-nitrobenzenesulfonamide
Description
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-(3-aminopropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c10-6-1-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,11H,1,6-7,10H2 |
InChI Key |
SIJDBUOOQUUCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-Nitrobenzenesulfonyl Chloride
-
- 3-Aminopropylamine
- 4-Nitrobenzenesulfonyl chloride
-
- Mix 3-aminopropylamine with 4-nitrobenzenesulfonyl chloride in a suitable solvent like dichloromethane.
- Add a base such as triethylamine to facilitate the reaction.
- Stir the mixture at room temperature or slightly elevated temperatures.
- Extract the product using ethyl acetate and water.
-
- The crude product can be purified by recrystallization from a solvent like ethanol or water.
Chemical Reactions Involved
The primary reaction involved in the synthesis is a nucleophilic substitution where the amine group of 3-aminopropylamine reacts with the sulfonyl chloride group of 4-nitrobenzenesulfonyl chloride.
Analysis of the Compound
Spectroscopic Analysis
- Mass Spectrometry (MS) : The compound can be identified by its mass-to-charge ratio, typically showing peaks corresponding to the molecular ion plus a proton ([M+H]+) and possibly other adducts like [M+Na]+.
- Nuclear Magnetic Resonance (NMR) : Provides detailed structural information through proton and carbon spectra.
Physical Properties
- Appearance : Typically a crystalline solid.
- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.
Research Results and Data
| Compound | Synthesis Method | Yield | Purity |
|---|---|---|---|
| This compound | Reaction of 3-aminopropylamine with 4-nitrobenzenesulfonyl chloride | Varies | High |
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(3-aminopropyl)-4-aminobenzenesulfonamide.
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-(3-aminopropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonamide group can also enhance the compound’s solubility and stability, facilitating its use in different applications .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Functional and Application-Based Comparisons
Metal Ion Sorption Capacity
- N-(3-aminopropyl)-2-pipecoline resin (): Demonstrates Ag(I) sorption capacity of 105.4 mg/g, lower than trans-1,4-diaminocyclohexane resin (130.7 mg/g). The cyclic diamine structure in the latter enhances chelation efficiency, whereas the linear 3-aminopropyl chain in the former offers moderate selectivity .
Biological Activity
N-(3-aminopropyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Nitro group (–NO2) : Contributes to its reactivity and potential biological interactions.
- Sulfonamide group (–SONH) : Known for its role in inhibiting bacterial growth.
- Aminopropyl chain : Facilitates cellular entry and interaction with biological targets.
The molecular formula is , and the compound is classified as a sulfonamide, known for its broad spectrum of biological activities.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antimicrobial Activity : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial growth and proliferation.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and stabilizing mitochondrial membranes against depolarization events .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A summary of its antimicrobial efficacy is presented in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This data indicates that the compound has promising potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Studies
Recent investigations into the anticancer properties of this compound have shown that it can effectively induce cell death in several cancer cell lines. For example, studies involving human breast cancer cells (MCF-7) revealed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanisms include the activation of caspases and disruption of the cell cycle at the G2/M phase.
Case Studies
- Neuroprotective Effects : Although primarily studied for its antimicrobial and anticancer properties, some research has indicated potential neuroprotective effects. The compound may stabilize mitochondrial function in neuronal cells, suggesting applications in neurodegenerative disease treatment .
- Combination Therapies : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant bacterial strains and tumor cells, indicating its potential role in multi-drug regimens .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-sulfonylation.
- Solvent Selection : Anhydrous DMF improves solubility of intermediates.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
How is the structure of this compound validated using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic Validation :
- NMR : and NMR confirm the presence of sulfonamide (–SONH–), nitro (–NO), and aminopropyl groups. Key signals include aromatic protons (~8.0 ppm) and aminopropyl methylene protons (~2.6–3.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns.
Q. Crystallographic Validation :
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines unit cell parameters and electron density maps to confirm bond lengths/angles. For example, the sulfonamide S–N bond typically measures ~1.63 Å .
What are the known biological targets or enzyme interactions of sulfonamide derivatives like this compound?
Basic Research Question
Sulfonamides often target enzymes involved in bacterial folate synthesis (e.g., dihydropteroate synthase) or human carbonic anhydrases (CAs). For This compound:
- Carbonic Anhydrase Inhibition : The sulfonamide group binds to the Zn active site of CAs, disrupting pH regulation. IC values can be determined via stopped-flow CO hydration assays .
- Antimicrobial Activity : Structural analogs show MIC values <10 µg/mL against Gram-positive bacteria .
How do variations in functional groups (e.g., nitro, sulfonamide) influence the biological activity and chemical reactivity of this compound compared to its analogs?
Advanced Research Question
Functional Group Impact :
| Analog | Modification | Biological Activity | Reactivity |
|---|---|---|---|
| N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide | Hydroxyl instead of amine | Reduced CA inhibition due to weaker Zn chelation | Higher polarity affects solubility |
| N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide | Chlorine substituents | Enhanced antibacterial activity (MIC ~5 µg/mL) | Electrophilic aromatic substitution favored |
Q. Methodological Insight :
- QSAR Studies : Computational models correlate logP values with membrane permeability. For example, nitro groups increase electron-withdrawing effects, altering redox potential .
What methodological approaches are used to resolve contradictions in crystallographic data during the structural determination of sulfonamide compounds?
Advanced Research Question
Common Contradictions :
- Disordered Solvent Molecules : Mask electron density maps, complicating refinement.
- Twinned Crystals : Produce overlapping diffraction patterns.
Q. Resolution Strategies :
SHELXL Refinement : Use of restraints (e.g., DFIX, SIMU) to stabilize geometrically improbable bond lengths .
Cross-Validation with Spectroscopy : Compare SC-XRD data with - HMBC NMR to validate hydrogen-bonding networks .
High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness for twinned crystals .
In computational studies, how is the electronic structure of this compound modeled to predict its reactivity and interaction with biological targets?
Advanced Research Question
Computational Methods :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitro group’s LUMO (-1.8 eV) indicates susceptibility to reduction .
- Molecular Docking : AutoDock Vina simulates binding to CA IX (PDB: 3IAI). The sulfonamide moiety forms hydrogen bonds with Thr199 and Glu106, with binding energies <−8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
